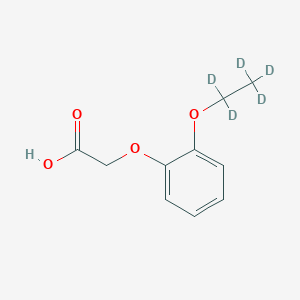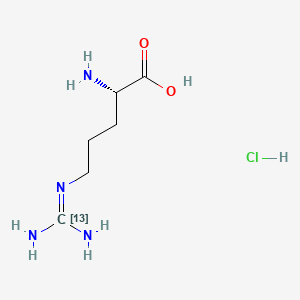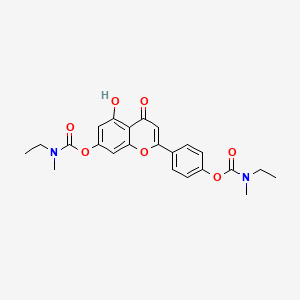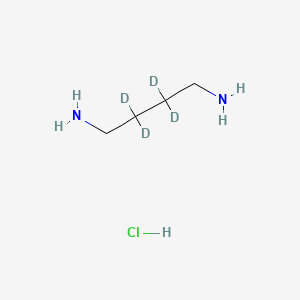
2-(2-Ethoxyphenoxy)acetic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenoxy)acetic acid-d5 is a deuterium-labeled analog of 2-(2-Ethoxyphenoxy)acetic acid. The incorporation of deuterium, a stable isotope of hydrogen, is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds. This compound is primarily used as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)acetic acid-d5 typically involves the deuteration of 2-(2-Ethoxyphenoxy)acetic acid. The process includes the following steps:
Starting Material: The synthesis begins with 2-(2-Ethoxyphenoxy)acetic acid.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents such as deuterated water (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated reagents.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)acetic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2-Ethoxyphenoxy)acetic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: In drug development to understand the pharmacokinetics and metabolic pathways of new drugs.
Industry: Used in the development of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)acetic acid-d5 involves its use as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological and chemical systems. This helps in understanding the molecular targets and pathways involved in the metabolism and pharmacokinetics of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)acetic acid-d5: Another deuterium-labeled analog with a methoxy group instead of an ethoxy group.
2-(4-Methoxyphenoxy)acetic acid-d5: Similar structure but with the methoxy group at the para position.
2-(4-Ethoxyphenoxy)acetic acid-d5: Similar structure but with the ethoxy group at the para position.
Uniqueness
2-(2-Ethoxyphenoxy)acetic acid-d5 is unique due to its specific substitution pattern and the presence of deuterium atoms. This makes it particularly useful in studies requiring precise tracking of the compound’s behavior in various systems. The ethoxy group provides different steric and electronic effects compared to methoxy or other substituents, influencing the compound’s reactivity and interactions .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2 |
InChI Key |
MZQTVOLNWAPPBT-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

